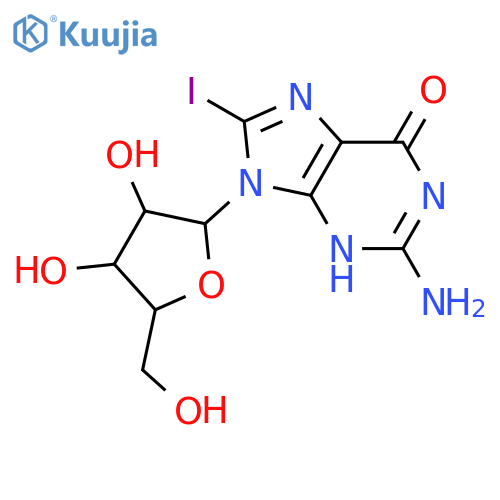

Cas no 18438-99-8 (2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one)

18438-99-8 structure

商品名:2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one 化学的及び物理的性質

名前と識別子

-

- Guanosine, 8-iodo-

- 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-3H-purin-6-one

- 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-[(3-methyl-2-butenyl)oxy]-

- 7-hydroxy-8-iodo-5-(3-methylbut-2-enyl)oxycoumarin

- 8-iodocoumarin

- 8-iodoguanosine

- 8-iodo-guanosine

- 8-Jod-guanosin

- CTK3C8453

- 8-I-rG

- NSC79218

- 2-amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one

- Oprea1_365073

- STL479880

- ST50182804

- 2-Imino-8-iodo-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol

- 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodohydropurin-6-one

- 18438-99-8

- J-700315

- SCHEMBL2776886

- 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-iodo-1H-purin-6(9H)-one

- AC-32295

- NSC816044

- NSC-816044

- 2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one

-

- インチ: 1S/C10H12IN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)

- InChIKey: PBEHMRJESXYIKX-UHFFFAOYSA-N

- ほほえんだ: IC1=NC2C(N([H])C(N([H])[H])=NC=2N1C1([H])C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 408.98796

- どういたいしつりょう: 408.988

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 479

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 155

じっけんとくせい

- 密度みつど: 2.85

- ふってん: 785.3°Cat760mmHg

- フラッシュポイント: 428.7°C

- 屈折率: 2.041

- PSA: 155.22

- LogP: -1.50090

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AD33445-1g |

Guanosine, 8-iodo- |

18438-99-8 | ≥97% by HPLC | 1g |

$924.00 | 2024-04-20 |

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

18438-99-8 (2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one) 関連製品

- 197227-95-5(Guanosine-13C,15N2 Hydrate)

- 26578-09-6(L-Guanosine)

- 38819-10-2(9-β-D-Arabinofuranosylguanine)

- 80015-76-5(3'-amino-3'-deoxyguanosine)

- 19916-78-0(a-2’-Deoxyguanosine)

- 478511-34-1(Guanosine-5',5''-d2 Monohydrate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量